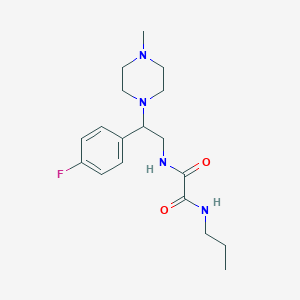

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide

CAS No.: 906150-96-7

Cat. No.: VC4247568

Molecular Formula: C18H27FN4O2

Molecular Weight: 350.438

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 906150-96-7 |

|---|---|

| Molecular Formula | C18H27FN4O2 |

| Molecular Weight | 350.438 |

| IUPAC Name | N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide |

| Standard InChI | InChI=1S/C18H27FN4O2/c1-3-8-20-17(24)18(25)21-13-16(14-4-6-15(19)7-5-14)23-11-9-22(2)10-12-23/h4-7,16H,3,8-13H2,1-2H3,(H,20,24)(H,21,25) |

| Standard InChI Key | MXHDCTZVHFNEOZ-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C |

Introduction

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a synthetic compound of interest in medicinal chemistry. It belongs to a class of molecules that integrate functional groups like fluorophenyl and piperazine, which are commonly found in bioactive compounds. This article explores its chemical structure, synthesis, potential applications, and related research findings.

Synthesis

The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide typically involves multistep reactions:

-

Preparation of Intermediate: A fluorophenyl derivative is reacted with an alkylating agent to introduce the piperazine group.

-

Oxalamide Formation: The intermediate is coupled with oxalyl chloride or a similar reagent to form the oxalamide linkage.

-

Purification: The final product is purified using chromatographic techniques.

Biological Activity and Applications

This compound has structural similarities to pharmacologically active molecules, suggesting potential applications in drug development:

-

Anticonvulsant Activity:

-

Antiplasmodial Activity:

-

Neuroprotective Potential:

Limitations and Challenges

While promising, the compound faces challenges:

-

Limited data on toxicity and safety profiles.

-

Need for further pharmacokinetic studies to confirm its drug-like behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume